N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate

Vue d'ensemble

Description

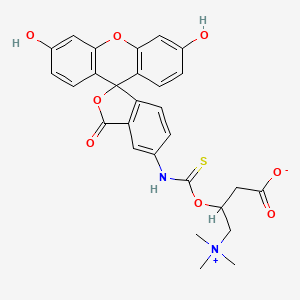

N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate is a compound that combines the properties of fluorescein, a widely used fluorescent dye, with L-carnitine, a molecule involved in the transport of fatty acids into mitochondria

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate typically involves the conjugation of fluorescein with L-carnitine through a thiocarbamate linkage. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the thiocarbamate bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate can undergo various chemical reactions, including:

Oxidation: The thiocarbamate group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to break the thiocarbamate bond, releasing fluorescein and L-carnitine.

Substitution: The thiocarbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the thiocarbamate group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Free fluorescein and L-carnitine.

Substitution: Substituted thiocarbamates with various nucleophiles.

Applications De Recherche Scientifique

Cellular Imaging

One of the primary applications of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate is in cellular imaging . The fluorescein moiety provides strong fluorescent signals, making it an excellent tool for visualizing cellular structures and processes. This application is particularly valuable in:

- Live-cell imaging : The compound can be used to track cellular processes in real-time, aiding in the understanding of dynamic biological systems.

- Fluorescent microscopy : It enhances the contrast and detail in imaging techniques, allowing researchers to observe cellular interactions and pathways with greater clarity.

Molecular Biology

In molecular biology, this compound serves as a labeling agent for proteins and nucleic acids. Its applications include:

- Protein labeling : The compound can conjugate with proteins, facilitating studies on protein interactions, localization, and dynamics.

- Nucleic acid labeling : It can be used to label DNA or RNA molecules, which helps in studying gene expression and regulation.

Metabolic Studies

Given its L-carnitine component, this compound plays a significant role in studies related to fatty acid metabolism . Applications include:

- Metabolic pathway analysis : Researchers can utilize this compound to investigate how fatty acids are transported into mitochondria for energy production.

- Understanding metabolic disorders : By studying the interactions of this compound with carnitine transporters, insights can be gained into conditions like obesity and diabetes.

Diagnostic Assays and Biosensors

This compound has potential applications in the development of diagnostic assays and biosensors. Its fluorescent properties allow for:

- Detection of biomolecules : The compound can be integrated into biosensors for the sensitive detection of specific proteins or nucleic acids associated with diseases.

- Diagnostic imaging : In clinical settings, it may assist in visualizing metabolic activity or disease markers.

Case Studies

Several case studies highlight the effectiveness of this compound in research:

-

Cellular Metabolism Research :

- Researchers utilized this compound to visualize fatty acid uptake in live cells, demonstrating its utility in metabolic studies.

-

Protein Interaction Studies :

- In a study focused on protein-protein interactions, this compound was employed to label specific proteins, revealing insights into their functional dynamics.

-

Biosensor Development :

- A novel biosensor incorporating this compound was developed for detecting cancer biomarkers, showcasing its potential in clinical diagnostics.

Mécanisme D'action

The mechanism of action of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate involves the interaction of its fluorescent and carnitine components with biological molecules. The fluorescein moiety allows for the visualization of the compound within cells, while the L-carnitine component can interact with carnitine transporters and enzymes involved in fatty acid metabolism. This dual functionality enables the compound to serve as a probe for studying metabolic pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluorescein-5-maleimide: A fluorescent dye used for labeling proteins and detecting thiols.

5-Iodoacetamido-fluorescein: Another fluorescent dye used for labeling proteins via thiol groups.

Fluorescein diacetate 5-maleimide: Used for similar applications as N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate.

Uniqueness

This compound is unique due to its combination of fluorescent and metabolic properties

Activité Biologique

N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate is a novel compound that combines the fluorescent properties of fluorescein with the metabolic functions of L-carnitine. This unique combination allows it to serve as a valuable tool in biological research, particularly in studies related to cellular metabolism and imaging. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C28H26N2O8S and a molecular weight of 550.58 g/mol. The compound features a thiocarbamate linkage that enhances its stability and solubility in biological systems, making it suitable for various applications in biochemical assays and fluorescence microscopy.

The biological activity of this compound is primarily attributed to its dual components:

- Fluorescein Moiety : Provides strong fluorescent properties, enabling visualization in cellular imaging applications.

- L-Carnitine Component : Facilitates the transport of fatty acids into mitochondria, playing a crucial role in energy metabolism.

The compound interacts with carnitine transporters, allowing researchers to study the efficiency and regulation of carnitine uptake into cells. This interaction is significant for understanding metabolic pathways and developing therapeutic strategies targeting metabolic disorders.

Biological Activities

This compound exhibits several notable biological activities:

- Cellular Imaging : Its fluorescent properties make it ideal for tracking cellular processes and interactions within live cells.

- Metabolic Studies : The compound can be utilized to investigate fatty acid metabolism and the role of carnitine in energy production.

- Antioxidant Effects : Similar to L-carnitine, this compound may exhibit antioxidant properties, potentially mitigating oxidative stress within cells .

1. Cellular Uptake Studies

In vitro studies have demonstrated that this compound can be effectively taken up by cells through carnitine transporters. This uptake was quantified using fluorescence microscopy, showing significant accumulation in mitochondrial regions, which correlates with enhanced fatty acid oxidation.

2. Neuroprotective Effects

Research indicates that L-carnitine derivatives exhibit neuroprotective effects against oxidative stress. A study involving animal models showed that pretreatment with L-carnitine reduced markers of neurotoxicity induced by toxic agents, suggesting that this compound may also confer similar protective benefits .

3. Applications in Diagnostics

The compound's ability to label proteins and nucleic acids positions it as a promising candidate for diagnostic assays and biosensors. Its specificity and fluorescent characteristics enhance the sensitivity of detection methods used in clinical diagnostics.

Comparative Analysis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Fluorescent Thiocarbamate | Enhanced imaging capabilities; dual functionality |

| L-Carnitine | Natural Amino Acid | Essential for fatty acid transport |

| Acetyl-L-Carnitine | Acetylated Carnitine | Involved in energy metabolism |

| N-(6-Carboxyfluorescein)-L-carnitine | Fluorescent Carnitine | Similar fluorescence applications |

Propriétés

IUPAC Name |

3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyloxy]-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O8S/c1-30(2,3)14-18(13-25(33)34)36-27(39)29-15-4-7-20-19(10-15)26(35)38-28(20)21-8-5-16(31)11-23(21)37-24-12-17(32)6-9-22(24)28/h4-12,18H,13-14H2,1-3H3,(H3-,29,31,32,33,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQRUEIROGCZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747795 | |

| Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258239-73-4 | |

| Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.